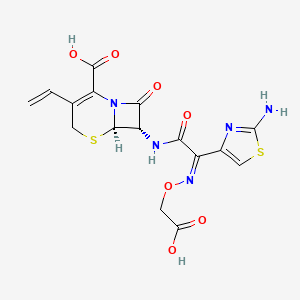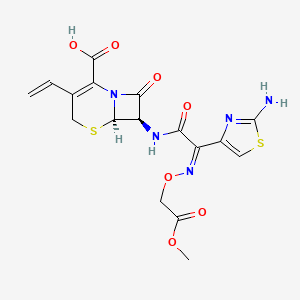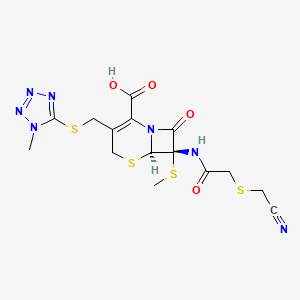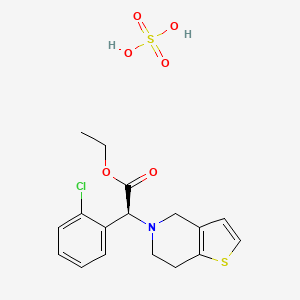
Ethyl-S-(+)-Clopidogrel Sulfate
Vue d'ensemble
Description
Ethyl-S-(+)-Clopidogrel Sulfate is a high-quality reference standard . It’s an analogue of S-(+)-Clopidogrel Hydrogen Sulfate and is used as an antithrombotic .
Synthesis Analysis
The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate could involve transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . Both iron sulfate and copper sulfate constitute efficient, inexpensive, and neutral transesterification catalysts .Molecular Structure Analysis
While specific molecular structure analysis for Ethyl-S-(+)-Clopidogrel Sulfate was not found, it’s known that esters often contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .Chemical Reactions Analysis
The chemical reactions involved in the formation of Ethyl-S-(+)-Clopidogrel Sulfate could include transesterification . This reaction is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .Applications De Recherche Scientifique
1. Chiral Synthesis of Ethyl (S)-4-Chloro-3-Hydroxybutanoate (S-CHBE)
Specific Scientific Field
Enzyme Biocatalysis and Organic Synthesis
Summary
Ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE) is a chiral synthon used in the side chain of cholesterol-lowering drugs. Researchers have explored its synthesis using carbonyl reductases (CBRs), which are enzymes capable of reducing carbonyl compounds.
Experimental Procedures
Results
This application demonstrates the potential of SCR2 for efficient chiral synthesis, contributing to drug development .
2. Perimidines Synthesis
Specific Scientific Field
Organic Chemistry and Medicinal Chemistry
Summary
Perimidines are versatile N-heterocycles with applications in life sciences, medical sciences, and industrial chemistry.
Experimental Procedures
Results
- Drug Discovery : Researchers explore perimidines as potential drug candidates due to their structural diversity and pharmacological relevance .
3. Deep Eutectic Solvents (DESs) in Biocatalysis
Specific Scientific Field
Green Chemistry and Biocatalysis
Summary
Deep eutectic solvents (DESs) are low-melting-point mixtures of salts and hydrogen bond donors. They serve as alternatives to traditional organic solvents and ionic liquids (ILs) in biocatalytic processes.
Experimental Procedures
Results
Propriétés
IUPAC Name |
ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQIIDIBKISIG-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-S-(+)-Clopidogrel Sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



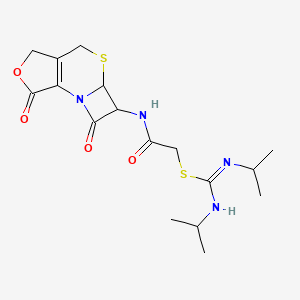



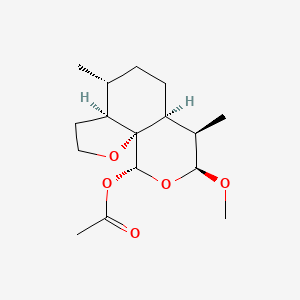
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
